molecular formula C5H5N3O3 B2774856 6-Amino-5-nitro-pyridin-3-ol CAS No. 1935948-86-9

6-Amino-5-nitro-pyridin-3-ol

Cat. No. B2774856
CAS RN: 1935948-86-9
M. Wt: 155.113
InChI Key: SIWLSZKINIMDKC-UHFFFAOYSA-N
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Description

“6-Amino-5-nitro-pyridin-3-ol” is a chemical compound with the CAS Number: 1935948-86-9. It has a molecular weight of 155.11 and its IUPAC name is 6-amino-5-nitropyridin-3-ol .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H5N3O3 . The InChI code for this compound is 1S/C5H5N3O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H, (H2,6,7) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.629±0.06 g/cm3 and a predicted boiling point of 513.6±50.0 °C .

Scientific Research Applications

Chemical Synthesis and Reactivity

The study by Čikotienė et al. explored reactions of pyrimidines with amines and thiols, highlighting the reactivity of nitro-substituted pyrimidines in chemical synthesis. Their work illustrates the potential of such compounds in creating a variety of chemical structures through regio- and stereoselective addition reactions, showcasing the versatility of nitro-pyrimidines in organic synthesis (Čikotienė et al., 2007).

Genetic Alphabet Expansion

Hutter and Benner demonstrated the use of a nitro-pyridine nucleoside as part of an expanded genetic alphabet, highlighting its stability and suitability for incorporating into DNA. This research underscores the potential of 6-Amino-5-nitro-pyridin-3-ol derivatives in biotechnology and genetic engineering for expanding the capabilities of synthetic biology (Hutter & Benner, 2003).

Energetic Materials Development

Research by Ma et al. on a fused, tricyclic pyridine-based energetic material reveals the application of nitro-pyridine compounds in developing high-performance energetic materials. Their findings demonstrate the high density and detonation properties of these materials, indicating their potential in explosives and propellant formulations (Ma et al., 2018).

Nucleobase Stability and Stacking

Chawla et al. conducted a quantum chemical characterization of synthetic base pairs involving nitro-pyridine derivatives. Their work provides insights into the stability and stacking interactions of these base pairs, which are crucial for the development of novel nucleic acid structures with enhanced properties (Chawla et al., 2016).

Microbial Transformation

The study by Tully et al. on the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans highlights the microbial processing of nitro-pyridine derivatives. This research is significant for understanding the environmental fate of these compounds and exploring their transformation into potentially useful products (Tully et al., 2012).

Safety and Hazards

The safety data sheet for “6-Amino-5-nitro-pyridin-3-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-amino-5-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLSZKINIMDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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